4,4,5,5-テトラメチル-2-(2-(トリフルオロメチル)ベンジル)-1,3,2-ジオキサボロラン

説明

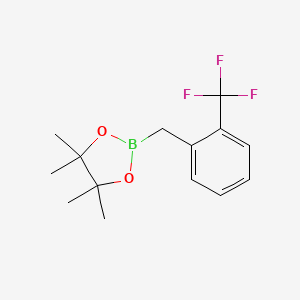

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is a boronic ester compound that features a trifluoromethyl group attached to a benzyl moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. Boronic esters are widely used as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

科学的研究の応用

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.

Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

作用機序

Target of Action

The primary targets of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane, also known as 2-(TRIFLUOROMETHYL)BENZYLBORONIC ACID PINACOL ESTER, are nitrogen-heterocycles . These targets play a crucial role in various biochemical reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

The compound interacts with its targets through a substitution reaction . It acts as a bifunctional reagent, rendering the heteroarene more electrophilic and delivering the trifluoromethoxy group . This interaction results in the transformation of nitrogen-heterocycles to the corresponding trifluoromethyl or higher perfluoroalkyl ethers .

Biochemical Pathways

The compound affects the biochemical pathways involved in carbon-carbon coupling and carbon heterocoupling reactions . The downstream effects of these pathways include the synthesis of various organic compounds, which have significant applications in medicinal chemistry and drug development .

Pharmacokinetics

The compound’s stability in water and air suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the transformation of nitrogen-heterocycles to the corresponding trifluoromethyl or higher perfluoroalkyl ethers . This transformation is crucial for the synthesis of various organic compounds with potential applications in medicinal chemistry and drug development .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable in water and air, which suggests that it can maintain its efficacy in various environmental conditions . .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester with a trifluoromethylated benzyl halide. One common method includes the use of pinacol boronate esters, which react with benzyl halides under basic conditions to form the desired product. The reaction is often carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like toluene, dichloromethane, and ethanol.

Major Products Formed

Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.

Substitution Products: Various substituted benzyl derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to other boronic esters. This makes it particularly useful in reactions requiring high reactivity and stability .

生物活性

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane (CAS No. 1190235-39-2) is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure incorporates a dioxaborolane ring and trifluoromethyl substituents, which may influence its biological activity. This article reviews the biological properties of this compound based on available research findings.

- Molecular Formula : C14H18BF3O2

- Molecular Weight : 286.10 g/mol

- Boiling Point : Not available

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 5

- Rotatable Bonds : 3

Anticancer Potential

Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer activity. In particular, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved bioavailability and efficacy against various cancer cell lines.

-

Mechanism of Action :

- The mechanism by which dioxaborolanes exert anticancer effects often involves the inhibition of key enzymes or pathways related to cell proliferation and survival. For instance, compounds similar to 4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane have been shown to inhibit the activity of certain kinases involved in tumor growth.

-

Case Studies :

- A study published in a peer-reviewed journal demonstrated that a related dioxaborolane compound inhibited the growth of melanoma cells by inducing apoptosis through the activation of caspase pathways. The IC50 values were reported in the low micromolar range, indicating significant potency against cancer cells .

Enzyme Inhibition

Dioxaborolanes have been investigated for their ability to inhibit nitric oxide synthases (NOS), which are critical in various physiological and pathological processes.

- Inhibition Studies :

Pharmacokinetics

The pharmacokinetic profile of 4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane suggests high gastrointestinal absorption and favorable distribution characteristics due to its lipophilic nature.

| Property | Value |

|---|---|

| GI Absorption | High |

| Molar Refractivity | 72.2 |

| Topological Polar Surface Area (TPSA) | 18.46 Ų |

Toxicology and Safety

While the biological activities are promising, safety profiles must be established through comprehensive toxicological evaluations. Preliminary hazard statements indicate potential irritation and toxicity at higher concentrations .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[[2-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-7-5-6-8-11(10)14(16,17)18/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUQCNKMNNXCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458090 | |

| Record name | 4,4,5,5-Tetramethyl-2-{[2-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475250-54-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-{[2-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。